molecular formula C20H18O5 B11477258 4,9-Dimethoxy-5-(4-methoxyphenyl)naphtho[2,3-d][1,3]dioxole

4,9-Dimethoxy-5-(4-methoxyphenyl)naphtho[2,3-d][1,3]dioxole

Cat. No.: B11477258
M. Wt: 338.4 g/mol
InChI Key: VVHOJDNNAPVOEA-UHFFFAOYSA-N
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Description

4,9-Dimethoxy-5-(4-methoxyphenyl)naphtho[2,3-d][1,3]dioxole is a complex organic compound characterized by its unique structural motif

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,9-Dimethoxy-5-(4-methoxyphenyl)naphtho[2,3-d][1,3]dioxole can be achieved through various synthetic routes. One common method involves the visible-light-mediated [3+2] cycloaddition reaction. This environmentally friendly approach delivers the desired compounds in good yields and shows excellent regioselectivity and functional group tolerance .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry and photochemistry are often applied to ensure efficient and sustainable production processes.

Chemical Reactions Analysis

Types of Reactions

4,9-Dimethoxy-5-(4-methoxyphenyl)naphtho[2,3-d][1,3]dioxole undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions may produce hydroquinones.

Scientific Research Applications

4,9-Dimethoxy-5-(4-methoxyphenyl)naphtho[2,3-d][1,3]dioxole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,9-Dimethoxy-5-(4-methoxyphenyl)naphtho[2,3-d][1,3]dioxole involves its interaction with specific molecular targets and pathways. These interactions can lead to the modulation of biological processes, such as enzyme inhibition or activation, which underlie its therapeutic effects. The exact molecular targets and pathways are still under investigation, but they are believed to involve key enzymes and receptors in the body.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,9-Dimethoxy-5-(4-methoxyphenyl)naphtho[2,3-d][1,3]dioxole is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H18O5

Molecular Weight

338.4 g/mol

IUPAC Name

4,9-dimethoxy-5-(4-methoxyphenyl)benzo[f][1,3]benzodioxole

InChI

InChI=1S/C20H18O5/c1-21-13-9-7-12(8-10-13)14-5-4-6-15-16(14)18(23-3)20-19(17(15)22-2)24-11-25-20/h4-10H,11H2,1-3H3

InChI Key

VVHOJDNNAPVOEA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=CC3=C2C(=C4C(=C3OC)OCO4)OC

Origin of Product

United States

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